Cas no 2044705-41-9 ((3S,4S)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid)

(3S,4S)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative with a benzyl substitution at the nitrogen and an isopropyl group at the 4-position. Its stereospecific (3S,4S) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for the development of pharmacologically active compounds. The carboxylic acid functionality enhances its utility as a building block for further derivatization, while the rigid pyrrolidine scaffold contributes to conformational stability. This compound is suitable for applications in medicinal chemistry, where precise stereochemistry is critical for biological activity. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
(3S,4S)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid structure
2044705-41-9 structure
商品名:(3S,4S)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid
CAS番号:2044705-41-9
MF:C15H21NO2
メガワット:247.33274435997
CID:5720992
PubChem ID:124834407

(3S,4S)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (3S,4S)-1-Benzyl-4-propan-2-ylpyrrolidine-3-carboxylic acid
    • rac-(3R,4R)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid
    • 2044705-41-9
    • (3S,4S)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid
    • EN300-315206
    • rac-(3R,4R)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid, trans
    • 3-Pyrrolidinecarboxylic acid, 4-(1-methylethyl)-1-(phenylmethyl)-, (3S,4S)-
    • (3S,4S)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid
    • インチ: 1S/C15H21NO2/c1-11(2)13-9-16(10-14(13)15(17)18)8-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,17,18)/t13-,14+/m0/s1
    • InChIKey: NAPCCAHFOLFWRQ-UONOGXRCSA-N
    • ほほえんだ: OC([C@@H]1CN(CC2C=CC=CC=2)C[C@H]1C(C)C)=O

計算された属性

  • せいみつぶんしりょう: 247.157228913g/mol
  • どういたいしつりょう: 247.157228913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 284
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 370.1±35.0 °C at 760 mmHg
  • フラッシュポイント: 177.6±25.9 °C
  • 酸性度係数(pKa): 3.82±0.40(Predicted)
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

(3S,4S)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid セキュリティ情報

(3S,4S)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTT00149-10G
(3S,4S)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid
2044705-41-9 95%
10g
¥ 19,206.00 2023-04-06
TRC
M305110-1g
(3S,4S)-4-(1-Methylethyl)-1-(phenylmethyl)-3-pyrrolidinecarboxylic Acid
2044705-41-9
1g
$689.00 2023-05-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTT00149-100MG
(3S,4S)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid
2044705-41-9 95%
100MG
¥ 963.00 2023-04-06
Enamine
EN300-315206-0.05g
rac-(3R,4R)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid, trans
2044705-41-9 95%
0.05g
$200.0 2023-09-05
Enamine
EN300-315206-5g
rac-(3R,4R)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid, trans
2044705-41-9 95%
5g
$2485.0 2023-09-05
Enamine
EN300-315206-1g
rac-(3R,4R)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid, trans
2044705-41-9 95%
1g
$857.0 2023-09-05
1PlusChem
1P01BVV5-50mg
rac-(3R,4R)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid, trans
2044705-41-9 95%
50mg
$300.00 2023-12-19
1PlusChem
1P01BVV5-5g
rac-(3R,4R)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid, trans
2044705-41-9 95%
5g
$3134.00 2023-12-19
1PlusChem
1P01BVV5-250mg
rac-(3R,4R)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid, trans
2044705-41-9 95%
250mg
$588.00 2023-12-19
1PlusChem
1P01BVV5-500mg
rac-(3R,4R)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid, trans
2044705-41-9 95%
500mg
$888.00 2023-12-19

(3S,4S)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid 関連文献

(3S,4S)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acidに関する追加情報

Introduction to (3S,4S)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic Acid (CAS No. 2044705-41-9)

The compound (3S,4S)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid, identified by its CAS number 2044705-41-9, is a significant molecule in the field of pharmaceutical chemistry. This chiral pyrrolidine derivative has garnered attention due to its unique structural features and potential applications in drug development. The precise stereochemistry of this compound, characterized by the (3S,4S) configuration, makes it a valuable scaffold for designing molecules with enhanced specificity and reduced side effects.

In recent years, the demand for enantiomerically pure compounds has surged in the pharmaceutical industry. This trend is driven by the realization that the biological activity of a molecule can be heavily influenced by its stereochemical configuration. The stereochemistry of (3S,4S)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid makes it an attractive candidate for further investigation. Its pyrrolidine core is a common motif in many bioactive molecules, and the presence of both benzyl and propan-2-yl substituents adds complexity that could be exploited for therapeutic purposes.

The synthesis of this compound involves intricate organic transformations that highlight the capabilities of modern synthetic chemistry. The key steps include the stereoselective formation of the pyrrolidine ring and the introduction of the benzyl and propan-2-yl groups at specific positions. These synthetic strategies are critical for achieving high yields and enantiomeric purity, which are essential for pharmaceutical applications.

One of the most compelling aspects of (3S,4S)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid is its potential as a building block for more complex drug candidates. Researchers have been exploring its utility in various therapeutic areas, including central nervous system (CNS) disorders, pain management, and anti-inflammatory treatments. The pyrrolidine scaffold is known to interact favorably with biological targets such as enzymes and receptors, making it a promising candidate for drug design.

Recent studies have demonstrated that derivatives of this compound exhibit interesting pharmacological properties. For instance, modifications to the benzyl and propan-2-yl groups have led to compounds with enhanced binding affinity to specific receptors. These findings suggest that further optimization could yield molecules with improved therapeutic profiles. The ability to fine-tune the structure while maintaining stereochemical integrity is a significant advantage in drug development.

The use of computational methods has also played a crucial role in understanding the behavior of (3S,4S)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. These insights are invaluable for guiding synthetic efforts and predicting potential side effects. By leveraging computational tools, researchers can accelerate the discovery process and identify promising candidates more efficiently.

In addition to its potential as a drug candidate, this compound has also been studied for its role in chemical biology research. Its unique structure allows researchers to probe questions related to enzyme mechanisms and receptor function. By using labeled versions of this compound, scientists can track its metabolism and interactions within biological systems. This information can provide valuable insights into disease pathways and potential therapeutic targets.

The synthesis and characterization of (3S,4S)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid have also contributed to advancements in synthetic methodologies. The development of new catalytic systems and reaction conditions has enabled more efficient production of enantiomerically pure compounds like this one. These advancements are not only beneficial for this specific molecule but also have broader implications for the field of organic synthesis.

As research continues to evolve, the applications of (3S,4S)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid are likely to expand. New synthetic routes may be developed, and novel derivatives could be discovered that exhibit even more impressive pharmacological properties. The combination of experimental chemistry and computational biology will continue to drive innovation in this area.

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(CAS:2044705-41-9)(3S,4S)-1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid
A1077422
清らかである:99%/99%/99%/99%/99%
はかる:250.0mg/500.0mg/1.0g/5.0g/10.0g
価格 ($):193.0/321.0/481.0/1444.0/2407.0